molecular formula C21H19BrN2O3 B11558115 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11558115
M. Wt: 427.3 g/mol
InChI Key: YXIBQRMEPRRSFR-YDZHTSKRSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a dimethoxyphenyl group linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with 2-(3,4-dimethoxyphenyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces oxides or quinones.

    Reduction: Yields amines.

    Substitution: Results in substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
  • 2-{[(4-bromonaphthalen-1-yl)amino]methylidene}propanedinitrile

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the combination of a bromonaphthalene moiety and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19BrN2O3/c1-26-19-10-7-14(11-20(19)27-2)13-23-24-21(25)12-15-8-9-18(22)17-6-4-3-5-16(15)17/h3-11,13H,12H2,1-2H3,(H,24,25)/b23-13+

InChI Key

YXIBQRMEPRRSFR-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC

Origin of Product

United States

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